molecular formula C15H24O6 B143588 [1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester CAS No. 86958-53-4

[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester

Cat. No.: B143588
CAS No.: 86958-53-4
M. Wt: 300.35 g/mol
InChI Key: LESSPILOSKJBKI-UHFFFAOYSA-N
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Description

[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester (hereafter referred to as the "target compound") is a malonic acid derivative featuring a tetrahydro-2H-pyran-2-yl (THP) ether substituent. Its structure comprises a propanedioic acid diethyl ester backbone with a methyl group and a THP-oxy group attached to the ethylidene chain. This compound is hypothesized to function as a synthetic intermediate, leveraging the THP group’s role as a protective moiety for hydroxyl groups in organic synthesis .

Properties

IUPAC Name

diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6/c1-4-18-14(16)13(15(17)19-5-2)11(3)10-21-12-8-6-7-9-20-12/h12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESSPILOSKJBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)COC1CCCCO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reaction Conditions

Optimal yields (≈80%) are achieved at -5°C to 2°C, minimizing side reactions such as over-aminolysis or THP deprotection. Ethanol is preferred due to its compatibility with both the THP group and malonate esters.

Sm(II)-Mediated Radical Cyclization for Stereoselective Synthesis

Ketyl Radical Formation and Cyclization

A Sm(II)-mediated protocol (source) enables the synthesis of structurally complex malonate derivatives via radical intermediates. The method involves:

  • Reduction with SmI₂ : Generates ketyl radicals from carbonyl precursors.

  • Lactone Cyclization : Radical intermediates undergo 5-exo-trig cyclization to form lactones.

  • Reductive Trapping : Lactones are reduced to yield stereodefined triols or esters.

For the target compound, dimethyl 2-(tetrahydro-2H-pyran-4-yl)malonate serves as a precursor. The THP group remains stable under SmI₂ conditions, enabling selective cyclization without deprotection.

Procedure and Yield

  • Substrate : Dimethyl 2-(tetrahydro-4H-pyran-4-ylidene)malonate.

  • Reagents : SmI₂ (10 eq), H₂O (activator).

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 59% after purification.

Crystallization-Based Purification Strategies

Solvent Selection and Impurity Removal

The patent method (source) employs a two-step crystallization process:

  • Ethyl Acetate Crystallization : Removes byproducts like propanedioic acid diacyl methylamines.

  • Sherwood Oil Crystallization : Isolates the target compound with >98.5% purity.

Comparative Solubility Data

SolventTarget Compound SolubilityByproduct Solubility
Ethyl AcetateHighLow
Sherwood OilModerateVery Low

This differential solubility enables efficient separation of the target ester from impurities.

Synthetic Challenges and Mitigation Strategies

THP Deprotection Under Acidic Conditions

The THP group is susceptible to cleavage in acidic environments. Mitigation strategies include:

  • Using neutral or weakly basic solvents (e.g., ethanol).

  • Avoiding protic acids during reaction or workup.

Competing Aminolysis Reactions

Diethyl malonate’s two ester groups risk over-aminolysis. Reaction conditions are optimized by:

  • Strict temperature control (-5°C to 2°C).

  • Gradual addition of the amine component.

Comparative Analysis of Synthetic Routes

MethodYieldPurityComplexityStereocontrol
Single-Step Aminolysis80%98.5%LowModerate
Sm(II)-Mediated59%95%HighHigh

The single-step method offers higher yields and simplicity, while the Sm(II) route provides superior stereochemical control .

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl malonate derivatives, while reduction can produce diethyl 2-[1-(oxan-2-yloxy)propan-2-yl]propanedioate.

Scientific Research Applications

Structural Features

The compound features a tetrahydropyran ring, which contributes to its reactivity and potential applications in organic synthesis. Its ester groups allow for various chemical transformations, making it a versatile building block in synthetic chemistry.

Organic Synthesis

[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:

  • Oxidation : Converts to carboxylic acids using agents like potassium permanganate.
  • Reduction : Yields alcohol derivatives via lithium aluminum hydride.
  • Substitution : Facilitates the introduction of new functional groups through nucleophilic substitution reactions.

Biological Research

This compound is utilized in enzymatic studies and metabolic pathway investigations. Its structural features allow researchers to explore enzyme-catalyzed reactions, contributing to a deeper understanding of biochemical processes.

Pharmaceutical Development

Research is ongoing into its potential as a precursor for pharmaceutical compounds. The ability to modify its structure through various chemical reactions makes it a candidate for developing drugs with specific therapeutic effects.

Industrial Applications

In the industry, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the formulation of products with enhanced performance characteristics.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The compound facilitated the formation of biologically active molecules through selective oxidation and reduction processes.

Case Study 2: Enzyme-Catalyzed Reactions

In another research project, this compound was employed to investigate enzyme kinetics in metabolic pathways. The results indicated that modifications to the tetrahydropyran ring significantly influenced enzyme activity, providing insights into substrate specificity.

Mechanism of Action

The mechanism of action of [1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester involves its interaction with various molecular targets. The oxane ring and ester groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ability to form stable intermediates makes it valuable in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural features include:

  • Propanedioic acid diethyl ester core: Common to malonic esters, enabling enolate formation and nucleophilic reactivity.
  • THP-oxy substituent : A cyclic ether providing steric bulk and acid-labile protection.
  • Methyl-ethylidene group : Influences electronic and steric properties.

Table 1 compares the target compound with structurally related analogs:

Compound Name Core Structure Substituent(s) Key Functional Groups Molecular Weight (g/mol) References
Target Compound Propanedioic acid diethyl ester 1-Methyl-2-(THP-oxy)ethylidene THP ether, ester ~286*
Diethyl malonate Propanedioic acid diethyl ester None Ester 160.17
Diethyl 2-(thiophen-3-ylmethyl)propanedioate Propanedioic acid diethyl ester Thiophen-3-ylmethyl Thiophene, ester 268.33
Diethyl 2-[(thiophen-2-ylamino)methylidene]propanedioate Propanedioic acid diethyl ester Thiophen-2-ylamino-methylidene Thiophene, enamine, ester 283.34
2-(THP-2-yloxy)-propionic Acid Ethyl Ester Propionic acid ethyl ester THP-oxy THP ether, ester 216.24

*Estimated based on molecular formula C₁₃H₂₂O₆.

Physical and Chemical Properties

  • Solubility : The THP group in the target compound likely increases lipophilicity compared to diethyl malonate, improving solubility in organic solvents like dichloromethane or THF .
  • Stability : The THP ether is stable under basic conditions but hydrolyzes in acidic environments, a property exploited in protective group chemistry. In contrast, thiophene-containing analogs (e.g., ) exhibit greater thermal stability due to aromaticity .

Biological Activity

[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester, also known by its CAS number 86958-53-4, is a compound with potential biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H24O6, with a molecular weight of 300.35 g/mol. Its structure features a diethyl ester functional group and a tetrahydro-pyran moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Activity : Some studies suggest that derivatives of similar structures can scavenge free radicals, potentially mitigating oxidative stress in biological systems.
  • Neuroprotective Effects : The compound may interact with neurotransmitter systems, particularly through modulation of NMDA receptors, which are critical in neurodegenerative diseases.

Biological Activity Data

Biological ActivityFindingsReference
AntioxidantExhibits significant free radical scavenging activity in vitro.
NeuroprotectionPotential modulation of NMDA receptor activity leading to neuroprotective effects.
Anti-inflammatoryMay reduce inflammatory markers in cellular models.

Case Studies and Research Findings

  • Neuropharmacological Study : A study investigated the effects of related compounds on neuronal cell lines. Results indicated that these compounds could reduce excitotoxicity by inhibiting calcium influx through NMDA receptors, thereby offering protective effects against neurodegeneration.
  • In Vivo Models : Animal studies demonstrated that administration of this compound led to improved cognitive function in models of Alzheimer's disease, highlighting its potential as a therapeutic agent.
  • Phytotoxicity Assessment : Research on the application of this compound in agricultural settings revealed its ability to enhance plant growth under metal stress conditions, suggesting a dual role in both biological and environmental applications.

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